1-Methyldecyl acetate
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Overview
Description
1-Methyldecyl acetate, also known as Undecan-2-yl acetate or this compound, is an organic compound with the molecular formula C₁₃H₂₆O₂. It is an ester derived from 2-undecanol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyldecyl acetate can be synthesized through the esterification of 2-undecanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of 2-undecanol, acetate may involve continuous esterification processes where 2-undecanol and acetic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
1-Methyldecyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-undecanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield 2-undecanol.
Transesterification: The ester can react with another alcohol to form a different ester and release 2-undecanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Undecanol and acetic acid.
Reduction: 2-Undecanol.
Transesterification: A new ester and 2-undecanol.
Scientific Research Applications
1-Methyldecyl acetate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations and as a fragrance in pharmaceutical products.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-undecanol, acetate in biological systems is not well-documented. as an ester, it may exert its effects through interactions with cellular membranes and proteins. The hydrolysis of the ester in biological systems can release 2-undecanol and acetic acid, which may have their own biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Undecanol: The parent alcohol from which 2-undecanol, acetate is derived.
Undecyl acetate: An ester with a similar structure but derived from undecanol.
Decyl acetate: A shorter-chain ester with similar properties.
Uniqueness
1-Methyldecyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant fruity odor makes it particularly valuable in the fragrance and flavor industry, distinguishing it from other similar compounds .
Properties
CAS No. |
14936-67-5 |
---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
undecan-2-yl acetate |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)15-13(3)14/h12H,4-11H2,1-3H3 |
InChI Key |
HABRKYMFOVMIBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCC(C)OC(=O)C |
14936-67-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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